molecular formula C11H21NO2 B1621916 1-Amino-1-cyclodecanecarboxylic acid CAS No. 215229-19-9

1-Amino-1-cyclodecanecarboxylic acid

Cat. No.: B1621916
CAS No.: 215229-19-9
M. Wt: 199.29 g/mol
InChI Key: HETYBHVIUMMVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-cyclodecanecarboxylic acid is a unique compound characterized by its cyclodecane ring structure with an amino group and a carboxylic acid group attached to the same carbon atom. This compound is part of the broader class of amino acids, which are essential building blocks of proteins and play critical roles in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-cyclodecanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of protective groups to prevent unwanted side reactions and the application of advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-cyclodecanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1-Amino-1-cyclodecanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-amino-1-cyclodecanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can influence protein structure and function, enzyme activity, and cellular signaling pathways.

Comparison with Similar Compounds

1-Amino-1-cyclodecanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its larger cyclodecane ring, which imparts distinct steric and electronic characteristics, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-aminocyclodecane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c12-11(10(13)14)8-6-4-2-1-3-5-7-9-11/h1-9,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETYBHVIUMMVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(CCCC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398822
Record name 1-Amino-1-cyclodecanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215229-19-9
Record name 1-Amino-1-cyclodecanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-1-cyclodecanecarboxylic acid
Reactant of Route 2
1-Amino-1-cyclodecanecarboxylic acid
Reactant of Route 3
1-Amino-1-cyclodecanecarboxylic acid
Reactant of Route 4
1-Amino-1-cyclodecanecarboxylic acid
Reactant of Route 5
1-Amino-1-cyclodecanecarboxylic acid
Reactant of Route 6
1-Amino-1-cyclodecanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.